molecular formula C21H17NO3 B1666949 BHPI CAS No. 56632-39-4

BHPI

カタログ番号: B1666949
CAS番号: 56632-39-4
分子量: 331.4 g/mol
InChIキー: FABLAHMQSQFDHR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BHPI は、3,3-ビス(4-ヒドロキシフェニル)-7-メチル-1,3-ジヒドロ-2H-インドール-2-オンとしても知られており、エストロゲン受容体アルファ (ERα) の強力な阻害剤です。この化合物は、核エストロゲン-ERα調節遺伝子発現を効果的に阻害する能力で知られています。 This compound は、ERα依存的な小胞体ストレスセンサーの持続的な活性化、特に未折り畳みタンパク質応答を誘発し、タンパク質合成を常に阻害します .

準備方法

BHPI の合成には、インドロン構造の調製から始まるいくつかの段階が含まれます。合成経路には通常、以下の段階が含まれます。

化学反応解析

This compound は、以下を含むいくつかの種類の化学反応を起こします。

    酸化: this compound は、特にヒドロキシフェニル基で酸化反応を起こす可能性があります。

    還元: 還元反応は、インドロンコアのカルボニル基で起こりえます。

これらの反応で使用される一般的な試薬および条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のための様々な求電子剤が含まれます。 これらの反応で生成される主要な生成物は、使用される特定の試薬および条件によって異なります .

科学研究アプリケーション

This compound は、以下を含むいくつかの科学研究アプリケーションを持っています。

    化学: this compound は、エストロゲン受容体アルファの阻害とその下流効果を研究するためのツール化合物として使用されます。

    生物学: 生物学研究では、this compound は、未折り畳みタンパク質応答やタンパク質合成阻害など、様々な細胞プロセスにおけるエストロゲン受容体アルファの役割を調査するために使用されます。

    医学: this compound は、乳がんや卵巣がんなど、エストロゲン受容体アルファ陽性がんの治療における潜在的な治療効果があります。

化学反応の分析

BHPI undergoes several types of chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyphenyl groups.

    Reduction: Reduction reactions can occur at the carbonyl group of the indolone core.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Breast Cancer

In preclinical studies using mouse xenograft models, BHPI demonstrated remarkable efficacy against drug-resistant ERα-positive breast cancer cells. Treatment with this compound led to substantial tumor regression, with a significant reduction in tumor weight compared to control groups. Specifically, a dosage of 15 mg/kg resulted in tumor regression in 48 out of 52 tumors observed . This highlights this compound's potential as a promising agent for overcoming resistance in late-stage breast cancer.

Ovarian Cancer

Similar results were observed in ovarian cancer models. This compound not only inhibited cell proliferation but also restored drug sensitivity in multidrug-resistant cell lines. In combination with other chemotherapeutic agents like paclitaxel, this compound enhanced the overall therapeutic effect, suggesting its utility as an adjunct treatment to improve outcomes in resistant ovarian cancers .

Case Study 1: ERα-Positive Breast Cancer

A study published in Nature illustrated this compound's ability to hyperactivate the UPR, leading to ATP depletion and subsequent necrosis in ERα-positive cancer cells. The sustained activation of this pathway was shown to be lethal, contrasting with traditional treatments that often rely on transient inhibition .

Case Study 2: Drug Resistance Restoration

Another research effort highlighted this compound's role in restoring sensitivity to chemotherapy drugs in MDR1-overexpressing cells. This finding suggests that this compound could be effectively used to counteract drug resistance mechanisms commonly seen in various cancers .

Comparative Analysis of this compound Applications

Cancer Type Model Used Effect of this compound References
Breast CancerMouse XenograftSignificant tumor regression
Ovarian CancerMultidrug-resistantRestored drug sensitivity
ERα-Positive CancersCell LinesInduced necrosis via sustained UPR activation

作用機序

BHPI は、エストロゲン受容体アルファと直接相互作用し、エストロゲン受容体アルファ調節遺伝子発現を非競合的に阻害することで効果を発揮します。この相互作用は、エストロゲン受容体アルファ陽性がん細胞の細胞膜上のホスホリパーゼCガンマの急速な過剰活性化につながり、イノシトール1,4,5-三リン酸を生成します。これは、今度は小胞体イノシトール1,4,5-三リン酸受容体カルシウムチャネルを開き、小胞体カルシウム貯蔵の急速な枯渇につながります。 This compound は、エストロゲン-エストロゲン受容体アルファの通常の効果を変更し、未折り畳みタンパク質応答の深刻で長期的な活性化を引き起こし、それを保護的な応答から毒性のある応答に変えます .

類似の化合物との比較

This compound は、未折り畳みタンパク質応答の持続的な活性化を誘導し、タンパク質合成を阻害する能力においてユニークです。類似の化合物には以下が含まれます。

This compound は、エストロゲン受容体アルファの非競合的阻害とその毒性未折り畳みタンパク質応答を誘導する能力により際立っており、がん研究における貴重なツールとなっています .

類似化合物との比較

BHPI is unique in its ability to induce sustained activation of the unfolded protein response and inhibit protein synthesis. Similar compounds include:

This compound stands out due to its noncompetitive inhibition of estrogen receptor alpha and its ability to induce a toxic unfolded protein response, making it a valuable tool in cancer research .

生物活性

BHPI (4-hydroxy-2-(4-(trifluoromethyl)phenyl)-6-methylphenol) is a potent small molecule that functions primarily as an estrogen receptor alpha (ERα) inhibitor. Its biological activity has garnered significant attention, particularly in the context of drug-resistant cancers, making it a candidate for further therapeutic exploration.

This compound operates through a unique mechanism that involves the hyperactivation of the unfolded protein response (UPR). This mechanism is characterized by:

  • Inhibition of ERα Activity : this compound selectively blocks the proliferation of ERα-positive cancer cells, including breast and ovarian cancer cells that are often resistant to conventional therapies. It achieves this by inhibiting nuclear estrogen-regulated gene expression, which is crucial for cancer cell growth and survival .
  • Sustained UPR Activation : Unlike traditional UPR activators that induce apoptosis, this compound leads to a sustained activation of the anticipatory UPR. This results in ATP depletion and cell death through a necrosis-like mechanism rather than apoptosis. The hyperactivation of UPR arms causes significant cellular stress, leading to membrane disruption and leakage of intracellular contents .
  • Calcium Signaling : this compound triggers the production of inositol 1,4,5-triphosphate (IP3), which opens calcium channels in the endoplasmic reticulum (ER). This leads to a rapid depletion of intracellular calcium stores, further contributing to cellular stress and death .

Research Findings

Several studies have elucidated the biological activity of this compound through various experimental approaches:

Table 1: Summary of Key Findings on this compound's Biological Activity

StudyFindings
This compound induces rapid tumor regression in mouse xenograft models and inhibits ERα-dependent gene expression.
Sustained activation of UPR leads to ATP depletion and cell death via necrosis, without inducing apoptosis.
This compound's action involves hyperactivation of PLCγ and subsequent calcium signaling pathways.

Case Studies

  • In Vivo Tumor Regression : In a study involving mouse models with ERα-positive tumors, administration of this compound resulted in significant tumor regression within a short time frame. The compound's ability to induce cell death in drug-resistant cancer cells highlights its potential as a novel therapeutic agent .
  • Cell Line Studies : Research using various cancer cell lines demonstrated that this compound effectively inhibits cell proliferation across multiple ERα-positive models. For instance, MCF-7 and T47D breast cancer cell lines showed marked sensitivity to this compound treatment, with significant reductions in cell viability observed .

特性

IUPAC Name

3,3-bis(4-hydroxyphenyl)-7-methyl-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c1-13-3-2-4-18-19(13)22-20(25)21(18,14-5-9-16(23)10-6-14)15-7-11-17(24)12-8-15/h2-12,23-24H,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABLAHMQSQFDHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(C(=O)N2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397487
Record name 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56632-39-4
Record name 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

38.2 g of pure phenol were mixed with 0.4 g of concentrated sulphuric acid, with stirring and heating to 60° C. 28.5 g (0.177 mole) of 7-methylisatin were added in portions. At the end of the addition, the temperature was raised to 85° C. and 21 g of PhOAc were gradually added dropwise over a period of 5 hours. Finally, the temperature of the stirred mixture was raised to 120° C. for 30 minutes. It was then allowed to cool, filtered and washed with abundant water to remove the PhOAc. The resulting solid was dried and gave 50 g. It was dissolved in acetone and precipitated with chloroform, allowed to cool and filtered. The solid formed was dried to yield 30 g of 3,3-bis-(4-hydroxyphenyl)-7-methyl-2 -indolinone, m.p. 272°-4° C. Yield: 52%.
Quantity
38.2 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
28.5 g
Type
reactant
Reaction Step Two
Name
Quantity
21 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
BHPI
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
BHPI
Reactant of Route 3
Reactant of Route 3
BHPI
Reactant of Route 4
Reactant of Route 4
BHPI
Reactant of Route 5
Reactant of Route 5
BHPI
Reactant of Route 6
Reactant of Route 6
BHPI

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。